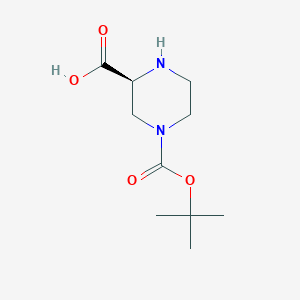

(S)-4-N-Boc-piperazine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYAXQJXMBETAT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363538 | |

| Record name | (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848482-93-9 | |

| Record name | (2S)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-N-Boc-piperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-4-N-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining enantiomerically pure (S)-4-N-Boc-piperazine-2-carboxylic acid, a crucial chiral building block in the development of novel pharmaceuticals. The guide details three core strategies: enzymatic kinetic resolution, chemical resolution via diastereomeric salt formation, and asymmetric synthesis from chiral precursors. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic pathways to aid in comprehension and application.

Enzymatic Kinetic Resolution of Racemic 4-N-Boc-piperazine-2-carboxylic acid Methyl Ester

Enzymatic kinetic resolution has emerged as a highly efficient and environmentally benign method for the preparation of this compound. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. Lipases, in particular, have demonstrated exceptional efficacy in this regard.

Key Enzymes and Principles

Two prominent enzymes utilized for the kinetic resolution of racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester are Alcalase and Candida antarctica lipase A (CAL-A). The principle of this method relies on the enantioselective acylation or hydrolysis of the ester. In the case of acylation, the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for its subsequent separation and hydrolysis to the carboxylic acid.

Experimental Protocol: Kinetic Resolution using Candida antarctica Lipase A (CAL-A)

This protocol is based on the highly enantioselective N-acylation of racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester.

Materials:

-

Racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester

-

Candida antarctica lipase A (CAL-A), immobilized (e.g., Novozym 435)

-

Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate)

-

Organic solvent (e.g., tert-butyl methyl ether - TBME)

-

Standard laboratory glassware and purification equipment (chromatography system)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester in TBME.

-

Addition of Reagents: Add the acyl donor, 2,2,2-trifluoroethyl butanoate, to the solution.

-

Enzymatic Reaction: Add immobilized CAL-A to the reaction mixture. The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as chiral HPLC, to determine the conversion and enantiomeric excess of both the remaining substrate and the acylated product.

-

Reaction Termination and Work-up: Once the desired conversion is reached (typically around 50% to maximize the enantiomeric excess of the unreacted ester), the enzyme is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The unreacted this compound methyl ester is separated from the acylated (R)-enantiomer by column chromatography.

-

Hydrolysis: The purified (S)-ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with aqueous lithium hydroxide followed by acidic work-up) to yield the final product, this compound.

Quantitative Data Summary

| Method | Enzyme | Key Reagents | Solvent | Enantiomeric Excess (e.e.) of (S)-acid | Enantioselectivity (E) | Reference |

| Enzymatic Kinetic Resolution | Candida antarctica lipase A (CAL-A) | 2,2,2-trifluoroethyl butanoate | TBME | >99% | >200 | [1][2] |

| Enzymatic Kinetic Resolution | Alcalase | - | - | High (specific data not fully available in abstracts) | - | [3][4] |

Note: The yield of the desired (S)-enantiomer in a classical kinetic resolution is theoretically limited to a maximum of 50%.

Figure 1: Workflow for the enzymatic kinetic resolution of racemic 4-N-Boc-piperazine-2-carboxylic acid methyl ester using CAL-A.

Chemical Resolution of Racemic Piperazine-2-carboxylic acid

Chemical resolution through the formation of diastereomeric salts is a classical and widely used method for separating enantiomers. This approach involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Procedure

-

Protection of the Piperazine Ring: Racemic piperazine-2-carboxylic acid is first protected at the N4 position with a Boc group to yield racemic 4-N-Boc-piperazine-2-carboxylic acid.

-

Diastereomeric Salt Formation: The racemic N-Boc protected acid is then treated with a chiral resolving agent (e.g., a chiral amine like (R)-α-methylbenzylamine or a chiral base) in a suitable solvent.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.

-

Isolation and Liberation of the Chiral Acid: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of 4-N-Boc-piperazine-2-carboxylic acid is then liberated by treating the salt with an acid to remove the chiral resolving agent.

-

Purification: The final product is purified by recrystallization or other standard techniques.

A detailed experimental protocol with specific reagents and yields for this method was not fully available in the initial search results, highlighting a potential area for further investigation by researchers.

Figure 2: Logical workflow for the chemical resolution of racemic 4-N-Boc-piperazine-2-carboxylic acid via diastereomeric salt formation.

Asymmetric Synthesis from Chiral Precursors

Asymmetric synthesis involves the construction of the chiral molecule from a readily available chiral starting material, often referred to as the "chiral pool." This approach avoids the need for resolution steps and can be highly efficient in establishing the desired stereochemistry. For the synthesis of this compound, derivatives of (S)-2,3-diaminopropionic acid are suitable starting materials.

General Synthetic Strategy

A plausible synthetic route starting from an (S)-2,3-diaminopropionic acid derivative involves a series of transformations to construct the piperazine ring with the correct stereochemistry at the C2 position. A general, multi-step approach is outlined below.

Illustrative Experimental Pathway

While a complete, detailed experimental protocol for this specific target molecule was not found in the initial searches, the following represents a logical sequence of reactions based on established organic chemistry principles for the synthesis of related piperazine structures.

-

Starting Material: Begin with a suitably protected derivative of (S)-2,3-diaminopropionic acid, for example, (S)-2-(Boc-amino)-3-aminopropionic acid.

-

Cyclization Step 1: React the protected diaminopropionic acid with a two-carbon electrophile that can react with both amino groups to form the piperazine ring. This could involve a two-step process, for instance, reductive amination with glyoxal or a related species.

-

Further Functionalization and Protection: The resulting piperazine ring may require further functionalization or adjustment of protecting groups to arrive at the target molecule. This could involve the removal of any temporary protecting groups and the introduction of the Boc group at the N4 position if not already present.

-

Final Deprotection/Modification: Any remaining protecting groups on the carboxylic acid functionality would be removed to yield the final product.

Researchers are encouraged to consult the literature on the synthesis of chiral piperazines from amino acid precursors for more specific and optimized reaction conditions.

Figure 3: A generalized pathway for the asymmetric synthesis of this compound from a chiral amino acid precursor.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several distinct strategies. Enzymatic kinetic resolution, particularly with Candida antarctica lipase A, offers a highly selective and efficient method, albeit with a theoretical maximum yield of 50% for the desired enantiomer in a standard resolution. Chemical resolution via diastereomeric salt formation provides a classical and often scalable alternative. Asymmetric synthesis from the chiral pool presents a direct and potentially high-yielding route, although it may require a more elaborate multi-step synthetic sequence. The choice of the optimal method will depend on factors such as the desired scale of production, cost considerations, and the available laboratory resources and expertise. This guide provides a foundational understanding of these key synthetic approaches to empower researchers in the field of drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of (S)-4-N-Boc-piperazine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-4-N-Boc-piperazine-2-carboxylic acid, a chiral building block essential in contemporary drug discovery and development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering a detailed examination of its chemical and physical characteristics, alongside standardized experimental protocols for their determination.

Core Physicochemical Data

This compound, with the CAS Number 848482-93-9, is a derivative of piperazine that is widely utilized in the synthesis of complex pharmaceutical agents.[1][2] Its Boc-protected nitrogen allows for selective chemical modifications, making it a versatile intermediate in medicinal chemistry.[1] The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [2][3] |

| Molecular Weight | 230.26 g/mol | [2][3][4] |

| Melting Point | 231-239 °C | [3] |

| Boiling Point (Predicted) | 371.8 ± 37.0 °C | [3] |

| pKa (Predicted) | 2.20 ± 0.20 | [3] |

| XLogP3 (Predicted) | -2.2 | [2] |

| Appearance | White powder or crystals | [1] |

| Solubility | Slightly soluble in water. Freely soluble in DCM, THF, DMF. | [5][6] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following section details the standard experimental methodologies for key parameters.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[7] A sharp melting range typically signifies a high degree of purity, whereas impurities tend to lower and broaden the melting range.[7]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7][8] This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a modern digital melting point apparatus).[7]

-

Heating: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[7]

-

Observation and Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range.[7][10]

Solubility Determination

Solubility is a key determinant of a drug candidate's bioavailability.[11] The equilibrium solubility is determined by measuring the concentration of the compound in a saturated solution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a specific volume of the solvent of interest (e.g., water, phosphate-buffered saline at a specific pH) in a flask.[12]

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[13] Care must be taken to avoid temperature changes during this step.

-

Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11][13] A calibration curve is used to quantify the concentration.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like this compound, which has both an acidic carboxylic acid group and a basic piperazine nitrogen, determining the pKa values is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of this compound is dissolved in water.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to add titrant to the beaker.[15][16]

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[15][16]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.[17] The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional group has been neutralized.[17] The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[17]

LogP Determination

The logarithm of the partition coefficient (LogP) between octanol and water is a widely used measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[18][19]

Methodology: Shake-Flask HPLC Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS at pH 7.4) are mixed and allowed to pre-saturate each other for 24 hours.[20][21] The two phases are then separated.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[21]

-

Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to facilitate this separation.

-

Analysis: The concentration of the compound in each phase is determined by HPLC.[20][21]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[19]

Visualizing Experimental Workflows

To further elucidate the practical application of these protocols, the following diagram illustrates a generalized workflow for the determination of LogP using the shake-flask method.

Caption: Workflow for LogP determination via the shake-flask method.

Biological Context and Applications

This compound is a crucial chiral intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structural motif is found in compounds designed as enzyme inhibitors, central nervous system agents, and modulators of various receptors.[1] For instance, it has been utilized in the preparation of substituted azacycles that act as TRPM8 modulators.[3] The stereochemical integrity of the (S)-enantiomer is often critical for the desired biological activity and pharmacokinetic profile of the final drug substance.[1] Its application in peptide synthesis as a protected amino acid derivative allows for the construction of complex peptides while maintaining stereochemical purity.[1]

References

- 1. leapchem.com [leapchem.com]

- 2. This compound | C10H18N2O4 | CID 1501850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Boc-piperazine-2-carboxylic acid - Protheragen [protheragen.ai]

- 4. 4-Boc-哌嗪-2-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. 1,4-Bis-Boc-piperazine-2-carboxylic acid-Qiyan [nxydchem.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. pharmatutor.org [pharmatutor.org]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 16. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 17. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 18. longdom.org [longdom.org]

- 19. acdlabs.com [acdlabs.com]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

(S)-4-N-Boc-piperazine-2-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

| Parameter | Value | Reference |

| Chemical Name | (S)-4-N-Boc-piperazine-2-carboxylic acid | N/A |

| CAS Number | 848482-93-9 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate |

| Storage | Store in a cool, dry place, away from light |

Introduction

This compound is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the stereochemically defined carboxylic acid and the versatile Boc (tert-butyloxycarbonyl) protecting group, makes it an invaluable synthon for the creation of complex molecular architectures. This guide provides an in-depth overview of its synthesis, applications, and the biological relevance of the scaffolds derived from it.

Synthesis and Chiral Resolution

The enantiomerically pure (S)-form of 4-N-Boc-piperazine-2-carboxylic acid is most commonly obtained through chiral resolution of the corresponding racemic ester. One effective method involves enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes the resolution of racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate to yield the (S)-enantiomer of the carboxylic acid.

Materials:

-

Racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate

-

Alcalase (or another suitable lipase/protease)

-

Phosphate buffer (pH 7.5)

-

Ethyl acetate

-

Sodium hydroxide (1M)

-

Hydrochloric acid (1M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Enzyme Solution Preparation: Prepare a solution of Alcalase in a phosphate buffer (pH 7.5).

-

Reaction Setup: To a stirred solution of racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate in a suitable organic solvent (e.g., toluene), add the aqueous enzyme solution.

-

Hydrolysis: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 1M sodium hydroxide. The progress of the reaction can be monitored by HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid.

-

Reaction Quench: Once the desired conversion (typically around 50%) is reached, stop the reaction by acidifying the mixture to pH 2-3 with 1M hydrochloric acid.

-

Extraction: Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (R)-ester, while the aqueous layer will contain the sodium salt of the (S)-acid.

-

Isolation of (S)-acid: Separate the aqueous layer and acidify it to pH 3-4 with 1M HCl. Extract the aqueous layer again with ethyl acetate.

-

Drying and Evaporation: Combine the organic extracts containing the (S)-acid, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide array of biologically active molecules. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications.

Peptide and Peptidomimetic Synthesis

The carboxylic acid functionality allows for its incorporation into peptide chains as an unnatural amino acid, while the Boc-protected nitrogen can be deprotected for further functionalization. This is particularly useful in the design of peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.

Logical Workflow for Peptide Synthesis:

Caption: General workflow for incorporating the piperazine moiety into a peptide chain.

Scaffold for Small Molecule Drug Discovery

The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[2][3][4][5] The (S)-chirality of this building block allows for the stereoselective synthesis of compounds, which is often crucial for biological activity and reducing off-target effects.

Biological Relevance of Piperazine-Containing Molecules

While this compound is a synthetic intermediate and not biologically active itself, the derivatives synthesized from it have shown a broad range of pharmacological activities.[2][3][4][5] For instance, piperazine-2-carboxylic acid derivatives have been investigated as potential agents for Alzheimer's disease by targeting cholinesterases.[1]

Signaling Pathway Example: Cholinesterase Inhibition

Many piperazine-containing compounds act as enzyme inhibitors. In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. The diagram below illustrates this inhibitory action.

References

- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Analytical Profile of (S)-4-N-Boc-piperazine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for (S)-4-N-Boc-piperazine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of reported physical data and predicted spectroscopic characteristics based on analogous structures and functional group analysis. Detailed experimental protocols for acquiring such data are also provided to facilitate its application in a research setting.

Core Compound Information

| Property | Value |

| Chemical Name | (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid |

| Synonyms | This compound, (S)-1-Boc-piperazine-3-carboxylic acid |

| CAS Number | 848482-93-9[1] |

| Molecular Formula | C₁₀H₁₈N₂O₄[2] |

| Molecular Weight | 230.26 g/mol [2] |

| Appearance | White to off-white solid |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predicted values based on the analysis of its functional groups and comparison with similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad s | 1H | COOH |

| ~3.9 - 4.1 | m | 1H | CH (C2) |

| ~3.7 - 3.9 | m | 2H | CH₂ (piperazine ring) |

| ~3.0 - 3.2 | m | 2H | CH₂ (piperazine ring) |

| ~2.7 - 2.9 | m | 2H | CH₂ (piperazine ring) |

| 1.40 | s | 9H | C(CH₃)₃ (Boc) |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Carboxylic Acid) |

| ~154 | C=O (Boc) |

| ~79 | C(CH₃)₃ (Boc) |

| ~52 | CH (C2) |

| ~45-50 | CH₂ (Piperazine Ring) |

| ~40-45 | CH₂ (Piperazine Ring) |

| 28.0 | C(CH₃)₃ (Boc) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| 2975 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Boc Amide) |

| ~1410 | Medium | O-H bend (Carboxylic Acid) |

| ~1240 | Strong | C-O stretch (Carboxylic Acid) |

| ~1160 | Strong | C-O stretch (Boc) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Ion |

| 231.13 | [M+H]⁺ |

| 253.11 | [M+Na]⁺ |

| 229.12 | [M-H]⁻ |

| 175.10 | [M+H - C₄H₈]⁺ |

| 131.08 | [M+H - Boc]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are general and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. Ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 or 500 MHz).

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 100 or 125 MHz).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the KBR pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[5]

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern (if any) to gain further structural information.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for the characterization of a novel chemical entity.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

References

- 1. leapchem.com [leapchem.com]

- 2. 4-Boc-piperazine-2-carboxylic acid - Protheragen [protheragen.ai]

- 3. eng.uc.edu [eng.uc.edu]

- 4. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. youtube.com [youtube.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

Chiral synthesis and resolution of piperazine-2-carboxylic acid

An In-depth Technical Guide to the Chiral Synthesis and Resolution of Piperazine-2-carboxylic Acid

Introduction

Piperazine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry. Its constrained cyclic diamine structure is a key feature in a multitude of pharmacologically active compounds, most notably as a component of several HIV protease inhibitors. The stereochemistry at the C-2 position is crucial for biological activity, making the acquisition of enantiomerically pure forms—(S)-piperazine-2-carboxylic acid and (R)-piperazine-2-carboxylic acid—a critical step in drug development.

This technical guide provides a comprehensive overview of the primary strategies for obtaining enantiopure piperazine-2-carboxylic acid: direct asymmetric synthesis and the resolution of racemic mixtures. It is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and process visualizations.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule, avoiding the need for separating a racemic mixture. This is often a more efficient and economical approach on an industrial scale.

Asymmetric Hydrogenation of Pyrazine Derivatives

A prominent method for the asymmetric synthesis of piperazine-2-carboxylic acid derivatives involves the catalytic hydrogenation of corresponding pyrazine precursors.[1] This process utilizes chiral rhodium complexes to induce stereoselectivity during the reduction of the aromatic pyrazine ring to the saturated piperazine ring.[1] The substrates are typically amides or esters of pyrazinecarboxylic acid.[1] This approach is advantageous as it can be scaled for industrial production and bypasses the need for racemate resolution.[1]

For instance, the asymmetric hydrogenation of tert-butyl pyrazinecarboxylate can be catalyzed by optically active rhodium complexes to yield the corresponding chiral piperazine-2-carboxylate.[1] Subsequent hydrolysis of the ester furnishes the desired enantiomer of piperazine-2-carboxylic acid.[1]

Caption: Asymmetric hydrogenation of a pyrazine derivative.

Resolution of Racemic Piperazine-2-carboxylic Acid

Resolution is the process of separating a racemic mixture into its individual enantiomers. For piperazine-2-carboxylic acid, enzymatic kinetic resolution is a particularly well-documented and effective strategy.

Enzymatic Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst, typically an enzyme. The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This results in a mixture of a product (from the faster-reacting enantiomer) and the unreacted, enantiomerically enriched starting material (the slower-reacting enantiomer), which can then be separated.

Whole bacterial cells containing stereospecific amidases have been successfully employed for the kinetic resolution of racemic piperazine-2-carboxamide.[2][3] These biocatalysts hydrolyze one enantiomer of the amide to the corresponding carboxylic acid at a much higher rate than the other.

-

Klebsiella terrigena (DSM 9174): This biocatalyst can be used to produce (S)-piperazine-2-carboxylic acid with a very high enantiomeric excess (99.4% ee) and a yield of 41%.[2][3]

-

Burkholderia sp. (DSM 9925): This strain can be used to obtain (R)-piperazine-2-carboxylic acid with an enantiomeric excess of 99.0% and a 22% yield.[2][3]

-

Aminopeptidase from Aspergillus oryzae: A semipurified aminopeptidase has also been applied for the chiral resolution of racemic piperazine-2-carboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid.[4]

N-acylated esters of piperazine-2-carboxylic acid are common substrates for resolution using lipases or proteases.

-

Alcalase: This inexpensive enzyme has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate to synthesize enantiomerically pure (S)-piperazine-2-carboxylic acid.[2][5][6]

-

Candida antarctica Lipase A (CAL-A): This enzyme catalyzes a highly enantioselective (E>200) N-acylation of N-Boc-piperazine-2-carboxylic acid methyl esters.[2]

Caption: Workflow for enzymatic kinetic resolution.

Data Summary

The following tables summarize quantitative data from various reported methods for the synthesis and resolution of piperazine-2-carboxylic acid.

Table 1: Asymmetric Synthesis of Piperazine-2-carboxylic Acid Derivatives

| Starting Material | Catalyst / Reagent | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| tert-butyl pyrazinecarboxylate | [Rh(cod)Cl]₂ / (R)-(di-tert-butylphosphino)ethyl!-(S)-(diphenylphosphino)ferrocene | tert-butyl (S)-piperazine-2-carboxylate | 67 | 77.6 | [1] |

Table 2: Enzymatic Resolution of Racemic Piperazine-2-carboxylic Acid Derivatives

| Racemic Substrate | Biocatalyst | Enantiomer Produced | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Piperazine-2-carboxamide | Klebsiella terrigena DSM 9174 | (S)-Piperazine-2-carboxylic acid | 41 | 99.4 | [2][3] |

| Piperazine-2-carboxamide | Burkholderia sp. DSM 9925 | (R)-Piperazine-2-carboxylic acid | 22 | 99.0 | [2][3] |

| Piperazine-2-carboxamide | Pseudomonas fluorescens DSM 9924 | (S)-Piperazine-2-carboxylic acid | 20 | 97.3 | [2] |

| Methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Alcalase | (S)-Piperazine-2-carboxylic acid | - | >99 | [2][5][6] |

| rac-piperazine-2-carboxamide | Enzyme with SEQ ID NO 1 | (S)-piperazine-2-carboxylic acid | 22a% | >98 | [7] |

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of tert-butyl pyrazinecarboxylate[1]

This protocol describes the synthesis of (S)-piperazine-2-carboxylic acid hydrochloride via asymmetric hydrogenation.

-

Catalyst Preparation & Hydrogenation:

-

In a suitable vessel under an inert atmosphere, charge bicyclo[2.2.1]hepta-2,5-dienerhodium(I) chloride dimer and 1-[(R)-(di-tert-butylphosphino)ethyl]-2(S)-(diphenylphosphino)ferrocene.

-

Add methanol as the solvent.

-

Introduce tert-butyl pyrazinecarboxylate to the catalyst solution.

-

Pressurize the vessel with hydrogen gas to 50 bar.

-

Heat the reaction mixture to 70°C and stir for 20 hours.

-

Monitor the reaction for conversion by NMR.

-

-

Hydrolysis and Isolation:

-

After the reaction, concentrate the mixture to obtain the crude tert-butyl (S)-piperazine-2-carboxylate.

-

To the crude ester, add water and 32% hydrochloric acid.

-

Heat the mixture to 100°C and stir for 20 minutes.

-

Cool the mixture to 0°C and stir for an additional hour to precipitate the product.

-

Filter the precipitated hydrochloride salt, wash with cold dichloromethane, and dry to yield (S)-piperazine-2-carboxylic acid hydrochloride.

-

Protocol 2: Enzymatic Resolution of rac-Piperazine-2-carboxamide[7]

This protocol is a general method for the kinetic resolution using a whole-cell or enzyme preparation.

-

Substrate Preparation:

-

Dissolve racemic piperazine-2-carboxamide (e.g., 2 g) in 2N HCl (e.g., 6 mL).

-

Add water (e.g., 2 mL) to achieve a final substrate concentration of approximately 20% (w/v).

-

Adjust the pH to the optimal range for the enzyme (e.g., pH 7.8).

-

-

Enzymatic Reaction:

-

To an aliquot of the substrate solution (e.g., 1 mL), add the lyophilized enzyme powder or whole-cell preparation (e.g., 100 mg).

-

If required, add a solution of a metal cofactor (e.g., 20 µL of 1 M ZnCl₂).

-

Incubate the reaction mixture at room temperature with shaking for 24-48 hours.

-

Monitor the formation of the (S)-piperazine-2-carboxylic acid and the enantiomeric excess (ee) by chiral HPLC.

-

-

Product Isolation:

-

Once the reaction reaches the desired conversion (typically close to 50%), stop the reaction by adding concentrated HCl to lower the pH, which precipitates the enzyme.

-

Centrifuge or filter to remove the biocatalyst.

-

The resulting solution contains the product (S)-piperazine-2-carboxylic acid and the unreacted (R)-piperazine-2-carboxamide, which can be separated by standard chromatographic or crystallization techniques.

-

Protocol 3: N,N'-di-Boc Protection of (S)-Piperazine-2-carboxylic Acid[8]

This protocol describes the protection of both nitrogen atoms of piperazine-2-carboxylic acid, a common step for further synthetic transformations.

-

Reaction Setup:

-

Prepare a slurry of (S)-piperazine-2-carboxylic acid dihydrochloride (1 equivalent, e.g., 91.2 mmol) in methanol.

-

Add triethylamine (3 equivalents, e.g., 273 mmol) to the slurry.

-

Prepare a separate solution of di-tert-butyl dicarbonate (Boc₂O) (2.5 equivalents, e.g., 229 mmol) in methanol.

-

-

Reaction Execution:

-

Add the Boc₂O solution dropwise to the piperazine slurry over 20 minutes.

-

Heat the mixture to 50°C and stir overnight.

-

After the reaction is complete, evaporate the solvent to dryness.

-

-

Work-up and Isolation:

-

Add water to the residue.

-

Adjust the pH to 2 using 1N hydrochloric acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.

-

The resulting crude product can be purified by crystallization (e.g., from n-hexane) to yield the 1,4-di(t-butyl) ester of (S)-piperazine-1,2,4-tricarboxylic acid as a white solid (reported yield: 92%).[8]

-

References

- 1. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 7. CN115461333A - Process for the preparation of chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]

- 8. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

Stability and Storage of Boc-Protected Piperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-protected piperazine compounds. These compounds are crucial building blocks in medicinal chemistry, particularly in the synthesis of a wide range of pharmaceuticals. Understanding their stability profile is paramount for ensuring the integrity of starting materials, the success of synthetic campaigns, and the quality of final active pharmaceutical ingredients (APIs). This guide presents available data on their stability under various conditions, outlines experimental protocols for stability assessment, and explores the role of these compounds in relevant signaling pathways.

Physicochemical Properties and General Stability

tert-Butoxycarbonyl (Boc) protected piperazine is typically a white to off-white crystalline solid. The Boc protecting group is known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation. However, it is labile to acidic conditions and high temperatures.

Key Stability Considerations:

-

pH: Boc-protected piperazines are sensitive to acidic conditions, which lead to the cleavage of the Boc group. The stability of piperazine derivatives, in general, can be highly dependent on the pH of the solution.

-

Temperature: Elevated temperatures can lead to the thermal deprotection of the Boc group. While this can be a synthetic utility, it is a critical factor to control during storage to prevent degradation.

-

Light: Exposure to light, particularly UV light, can induce photochemical reactions and lead to the formation of colored degradants.

-

Oxidation: The piperazine moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.

Recommended Storage Conditions

To ensure the long-term integrity of Boc-protected piperazine compounds, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator (2-8 °C) or frozen. | To minimize thermal degradation and slow down potential hydrolytic or oxidative reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation by atmospheric oxygen. |

| Light | Store in a dark place or in amber-colored, light-resistant containers. | To protect against photodegradation. |

| Moisture | Store in a dry, well-sealed container. | To prevent hydrolysis. |

| Incompatible Materials | Store away from strong acids, strong bases, and strong oxidizing agents. | To prevent chemical reactions that could lead to degradation or the formation of hazardous byproducts. |

Quantitative Stability Data

While comprehensive, publicly available quantitative stability data for a wide range of Boc-protected piperazine compounds under various ICH stability conditions is limited, some studies on related piperazine derivatives provide valuable insights. The following table summarizes representative data on the stability of synthetic piperazines in human whole blood over a 12-month period at different temperatures. Although this is in a biological matrix, it offers a general indication of the impact of temperature on piperazine core stability.

Table 1: Long-Term Stability of Synthetic Piperazines in Human Whole Blood (Concentration in ng/mL) [1]

| Compound | Storage Condition | 1 Month | 3 Months | 6 Months | 9 Months | 12 Months |

| 1-(4-methylbenzyl)-piperazine (MBZP) | Room Temp (~20°C) | 987 | 954 | 899 | 854 | 769 |

| 4°C | 1012 | 988 | 965 | 932 | 901 | |

| -20°C | 1025 | 1011 | 998 | 985 | 1047 | |

| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Room Temp (~20°C) | 876 | 654 | Not Detected | Not Detected | Not Detected |

| 4°C | 954 | 876 | Not Detected | Not Detected | Not Detected | |

| -20°C | 987 | 954 | 899 | 854 | 769 |

Note: This data is for non-Boc-protected piperazines in a biological matrix and should be interpreted with caution for pure, Boc-protected compounds. Phenyl piperazines were generally found to be less stable than benzyl piperazines, with significant degradation observed after 6 months, regardless of storage conditions.[1] Storing samples at room temperature is not recommended due to the detrimental impact on the stability of piperazine compounds.[1]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the stability of Boc-protected piperazine compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique. The following sections outline a general approach to developing and validating such a method and conducting forced degradation studies.

Stability-Indicating HPLC Method Development and Validation

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be critical for achieving good peak shape for basic compounds like piperazines.

-

Detection: UV detection at a wavelength where the Boc-protected piperazine and its potential degradation products have adequate absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Derivatization: For detecting piperazine itself (a potential degradant lacking a strong chromophore), derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary.

Method Validation (as per ICH Q2(R1) guidelines):

The developed method must be validated to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating method. The general conditions for forced degradation studies as per ICH guidelines are outlined below. The extent of degradation should typically be in the range of 5-20%.

Protocol for Forced Degradation Studies:

-

Acid Hydrolysis:

-

Dissolve the Boc-protected piperazine compound in a solution of 0.1 M to 1 M hydrochloric acid.

-

Heat the solution (e.g., at 60°C) for a specified period (e.g., 2 to 8 hours), monitoring the degradation over time.

-

Neutralize the solution before analysis by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M to 1 M sodium hydroxide.

-

Heat the solution (e.g., at 60°C) for a specified period, monitoring the degradation.

-

Neutralize the solution before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%).

-

Keep the solution at room temperature or slightly elevated temperature for a specified period.

-

Analyze the sample by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period.

-

Dissolve the sample in a suitable solvent for HPLC analysis.

-

-

Photostability Testing (as per ICH Q1B):

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Keep a control sample protected from light.

-

Analyze both the exposed and control samples by HPLC.

-

Analysis of Degradation Products:

Degradation products can be identified and characterized using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). Tandem mass spectrometry (LC-MS/MS) can provide fragmentation data to aid in structure elucidation.

Role in Signaling Pathways

Boc-protected piperazines are key intermediates in the synthesis of molecules that modulate various signaling pathways, particularly in the context of cancer and neurotransmission.

PROTACs and the KRAS Signaling Pathway

Boc-protected piperazines are frequently used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

One significant application is in the development of PROTACs targeting oncogenic KRAS, such as KRAS G12C and KRAS G12D.[2][3][4] These PROTACs typically consist of a ligand that binds to the KRAS protein, a ligand for an E3 ubiquitin ligase (like VHL or Cereblon), and a linker that connects the two. The piperazine moiety within the linker can provide a degree of rigidity and improve the physicochemical properties of the PROTAC molecule.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to Enantiomerically Pure (S)-4-N-Boc-piperazine-2-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: (S)-4-N-Boc-piperazine-2-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperazine core, coupled with the stereospecific carboxylic acid and the tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable synthon for introducing constrained diamine functionalities into small molecules and peptidomimetics. This guide provides an in-depth overview of its commercial suppliers, key physicochemical properties, and detailed experimental protocols for its application in chemical synthesis.

Commercial Suppliers and Quantitative Data

The availability of high-purity this compound is crucial for reproducible and successful research outcomes. Several chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. Below is a summary of publicly available data from various vendors. Researchers are advised to request certificates of analysis (CoA) for lot-specific purity information.

| Supplier | CAS Number | Chemical Purity | Chiral Purity (ee) | Available Quantities | Price (USD) |

| LEAPChem | 848482-93-9 | ≥ 98.0% | ≥ 99.0% | Inquire for details | Inquire for details |

| King-Pharm | 848482-93-9 | Inquire for details | Inquire for details | In Stock, Ready to Ship[1] | Inquire for details |

| Sigma-Aldrich | 128019-59-0 (Racemic/Unspecified) | 96% | Not Specified | 1 g | €73.50 (~$80) |

| CymitQuimica | Not Specified | 95% (for 1,4-di-Boc analog) | Not Specified | 1g, 5g, 10g, 25g, 100g | €14.00 - €202.00 (for 1,4-di-Boc analog)[2] |

| ChemUniverse | 848482-93-9 | Inquire for details | Inquire for details | Bulk quantities available | Request a quote[3] |

Note: The CAS number 848482-93-9 specifically corresponds to the (S)-enantiomer. Researchers should exercise caution when purchasing from suppliers listing CAS number 128019-59-0, as this may refer to the racemic mixture or an unspecified stereoisomer.

Physicochemical Properties

-

Molecular Formula: C₁₀H₁₈N₂O₄

-

Molecular Weight: 230.26 g/mol

-

Appearance: Typically a white to off-white powder or crystalline solid.

-

Melting Point: 231-239 °C

-

Solubility: Soluble in many organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol.

Experimental Protocols

The following protocols are representative methodologies for the use of this compound in common synthetic transformations. These should be considered as starting points and may require optimization based on the specific substrate and desired outcome.

Amide Bond Formation (Solution Phase)

This protocol describes a standard procedure for coupling the carboxylic acid of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Amine substrate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents

Procedure:

-

To a solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF, add the amine substrate (1.1 eq.) and DIPEA (2.5 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol outlines the incorporation of this compound as a non-natural amino acid analogue in Boc-chemistry based solid-phase peptide synthesis.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (for capping)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Boc-protected amino acids

Procedure:

A. Immobilization onto 2-CTC Resin:

-

Swell the 2-CTC resin in anhydrous DCM for 30 minutes.

-

In a separate flask, dissolve this compound (2.0 eq.) in anhydrous DCM.

-

Drain the DCM from the swollen resin and add the solution of the carboxylic acid, followed by DIPEA (4.0 eq.).

-

Agitate the mixture at room temperature for 2 hours.

-

Cap any unreacted resin sites by adding methanol and agitating for an additional 30 minutes.

-

Wash the resin sequentially with DCM, DMF, and DCM, then dry under vacuum.

B. Boc Deprotection:

-

Swell the resin-bound this compound in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes, drain, and repeat with a fresh solution for 20 minutes.[4]

-

Wash the resin thoroughly with DCM.

-

Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIPEA in DMF.[4]

-

Wash the resin with DMF to remove excess base.

C. Peptide Coupling:

-

In a separate vial, pre-activate the next Boc-protected amino acid (3.0 eq.) with a coupling reagent such as HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours, or until a negative Kaiser test is observed.

-

Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the use of this compound.

Caption: Solution-phase amide bond formation workflow.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

References

The Indispensable Role of the Boc Protecting Group in Piperazine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of approved therapeutic agents.[1] Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[1] However, the symmetrical nature of the piperazine ring, with its two secondary amine groups, presents a significant challenge in achieving selective functionalization. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an invaluable tool to overcome this hurdle, enabling the precise synthesis of complex piperazine derivatives. This technical guide provides an in-depth exploration of the role of the Boc group in piperazine chemistry, complete with experimental protocols and quantitative data to inform synthetic strategies in drug discovery and development.

The Strategic Advantage of Mono-protection

The primary challenge in the synthesis of monosubstituted piperazines is the prevention of undesired 1,4-disubstituted byproducts.[1] The introduction of a single Boc group onto one of the piperazine nitrogens effectively blocks its reactivity, allowing for selective functionalization of the remaining secondary amine.[1] This mono-protection strategy is fundamental to the controlled, stepwise synthesis of diverse piperazine derivatives.[2]

The Boc group is favored for this role due to several key advantages:

-

Stability: It is stable under a wide range of non-acidic reaction conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[3][4] This robustness permits a broad spectrum of chemical transformations on the unprotected nitrogen or other parts of the molecule.[4]

-

Facile Removal: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine.[3][5]

-

Orthogonality: The acid-labile nature of the Boc group allows for orthogonal protection strategies. It can be selectively removed in the presence of other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile carboxybenzyl (Cbz) group, enabling complex, multi-step syntheses.[3][4][6]

Synthetic Applications of N-Boc-Piperazine

N-Boc-piperazine is a versatile building block in a variety of synthetic transformations crucial to drug development:

-

N-Alkylation and N-Arylation: The free secondary amine of N-Boc-piperazine readily undergoes N-alkylation with alkyl halides and N-arylation through reactions like the Buchwald-Hartwig amination.[1][7][8] These reactions are fundamental for introducing diverse substituents and building molecular complexity.

-

Reductive Amination: N-Boc-piperazine can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperazines.[1]

-

N-Acylation: The reaction of N-Boc-piperazine with acylating agents, such as acid chlorides or anhydrides, provides access to a wide range of amide derivatives.

-

Multicomponent Reactions: N-Boc-piperazine is a valuable component in multicomponent reactions, such as the Ugi reaction, which allow for the rapid assembly of complex and diverse molecular libraries for high-throughput screening.[2]

-

Solid-Phase Synthesis: The ability to tether N-Boc-piperazine to a solid support simplifies purification and makes it highly amenable to automated parallel synthesis for the generation of compound libraries.[2]

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), N-Boc-piperazine derivatives serve as important bifunctional linkers, connecting a target-binding ligand and an E3 ligase ligand.[9][10]

Quantitative Data on N-Boc-Piperazine Synthesis

Several methods exist for the synthesis of N-Boc-piperazine. The choice of route often depends on factors like scalability, cost, and desired purity.

| Starting Material | Key Reagents | Typical Overall Yield | Typical Purity | Key Advantages | Key Disadvantages |

| Piperazine | Di-tert-butyl dicarbonate (Boc₂O) | Moderate | Variable, requires significant purification | Fewer steps. | Formation of di-protected byproduct, requires extensive purification, higher cost of piperazine.[7][11] |

| Diethanolamine | Thionyl chloride, Boc₂O, Ammonia | > 93.5%[7][11][12] | > 99%[7] | High yield and purity, low-cost and readily available starting materials, milder reaction conditions.[7] | More steps involved.[7] |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Piperazine from Piperazine

This protocol describes a common method for the mono-protection of piperazine using di-tert-butyl dicarbonate.

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium chloride (NaCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve piperazine (0.05 moles, 4.3 g) and piperazine dihydrochloride (0.005 moles, 0.80 g) in 20 ml of water.[13]

-

Stir the reaction mixture for 5 minutes and then add 4 g of NaCl.[13]

-

In a separate flask, prepare tert-butyl 1H-imidazole-1-carboxylate by reacting t-butanol (0.01 mole, 0.75 g) with 1,1'-carbonyldiimidazole (CDI) (0.012 mole, 1.94 g) in ethyl acetate.[13]

-

Add the prepared tert-butyl 1H-imidazole-1-carboxylate to the piperazine solution.[13]

-

Stir the reaction mixture for 30 minutes.[13]

-

Add 10 ml of a saturated solution of NaOH to the aqueous layer and extract with ethyl acetate (4 x 15 ml).[13]

-

Discard the aqueous layer. Wash the combined organic layers with water (4 x 5 ml), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-piperazine as a pale yellow liquid.[13]

Protocol 2: N-Alkylation of N-Boc-Piperazine

This protocol outlines a general procedure for the N-alkylation of N-Boc-piperazine.

Materials:

-

N-Boc-piperazine

-

Alkyl halide (R-X)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of N-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).[1]

-

Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.[1]

-

Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.[1]

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[1]

-

Dilute the residue with dichloromethane and water.[1]

-

Separate the organic layer and extract the aqueous layer with DCM (3x).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.[1]

Protocol 3: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and effective method for removing the Boc protecting group.[5]

Materials:

-

N-Boc protected piperazine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[5]

-

Cool the solution to 0°C using an ice bath.[5]

-

Slowly add TFA (5-10 equiv.) to the stirred solution.[5]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[5]

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[5]

-

Extract the aqueous layer with DCM (3x).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[5]

Protocol 4: N-Boc Deprotection using HCl in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[5]

Materials:

-

N-Boc protected piperazine derivative

-

Methanol or Dioxane

-

4M HCl in dioxane solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of methanol or dioxane in a round-bottom flask.[5]

-

Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[5]

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[5]

-

Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[5]

-

To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.[5]

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Visualizing Synthetic Workflows

The following diagrams illustrate key synthetic pathways involving Boc-protected piperazine derivatives.

Caption: General workflow for the synthesis of monosubstituted piperazines.

Caption: Orthogonal protection strategy with Boc and Fmoc groups.

Conclusion

The Boc protecting group is a cornerstone of modern synthetic strategies involving piperazine derivatives. Its ability to enable the selective functionalization of one of the two nitrogen atoms has been instrumental in the synthesis of a vast array of complex molecules for drug discovery and development. The straightforward introduction and removal of the Boc group, coupled with its stability under a variety of reaction conditions, make it an indispensable tool for medicinal chemists. A thorough understanding of its application, as outlined in this guide, is essential for the efficient and precise construction of novel piperazine-containing therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. nbinno.com [nbinno.com]

- 12. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

Structural Analysis of (S)-4-N-Boc-piperazine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of (S)-4-N-Boc-piperazine-2-carboxylic acid, a chiral building block crucial in the synthesis of pharmaceutical compounds.[1] Due to its stereochemical purity and the presence of the Boc protecting group, this molecule is a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system and enzyme inhibitors.[1] This document outlines its key structural features, supported by spectroscopic data and detailed experimental protocols.

Core Molecular Structure

This compound, with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol , features a piperazine ring with a carboxyl group at the stereogenic center (S-configuration) and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.[2] The presence of both a protected amine and a carboxylic acid allows for selective chemical modifications, making it a versatile scaffold in medicinal chemistry.[3][4]

Caption: Molecular structure of this compound.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of the molecule. The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts.

Table 1: Predicted ¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| COOH | 10-12 | Broad Singlet | - |

| H2 | 3.8 - 4.2 | Multiplet | - |

| Piperazine CH₂ | 2.8 - 3.5 | Multiplets | - |

| Boc (t-butyl) | ~1.4 | Singlet | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~170-175 |

| C=O (Boc) | ~155 |

| C(CH₃)₃ (Boc) | ~80 |

| C2 | ~55-60 |

| Piperazine CH₂ | ~40-50 |

| C(CH₃)₃ (Boc) | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.